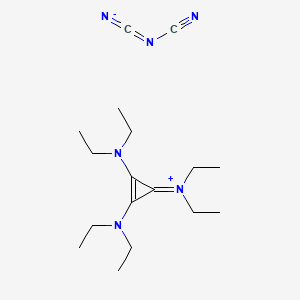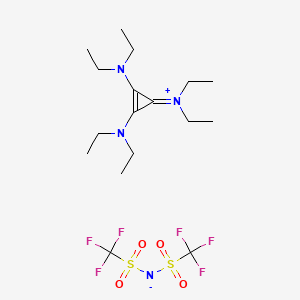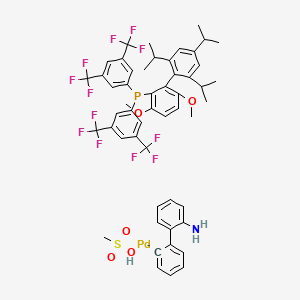
JackiePhos Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of JackiePhos Pd G3 is the Stille cross-coupling reaction between organostannane and ary halides . This reaction is a key process in organic synthesis, allowing for the formation of new carbon-carbon bonds.
Mode of Action
This compound acts as a palladium precatalyst . In this role, it facilitates the Stille cross-coupling reaction by coordinating to the palladium center, thereby enhancing its reactivity towards organostannane and ary halides .
Biochemical Pathways
The Stille cross-coupling reaction is a fundamental pathway in organic synthesis. The reaction involves the transfer of an organostannane group to an aryl halide, forming a new carbon-carbon bond. This compound, as a palladium precatalyst, enhances the efficiency of this pathway .
Result of Action
The result of this compound’s action is the efficient formation of new carbon-carbon bonds via the Stille cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and materials.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of JackiePhos Pd G3 involves facilitating Stille cross-coupling reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. More detailed studies are required to fully understand its mechanism of action.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely to interact with enzymes or cofactors involved in Stille cross-coupling reactions, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
JackiePhos Pd G3 is synthesized through a series of chemical reactions involving the coordination of palladium with the ligand JackiePhos. The synthetic route typically involves the following steps:
Ligand Synthesis: The ligand JackiePhos is synthesized by reacting 3,5-bis(trifluoromethyl)phenylphosphine with 2,4,6-triisopropyl-3,6-dimethoxybiphenyl.
Complex Formation: The synthesized ligand is then coordinated with palladium(II) methanesulfonate to form this compound
Chemical Reactions Analysis
JackiePhos Pd G3 is primarily used as a catalyst in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions typically involve the coupling of aryl halides with organometallic reagents under mild conditions. Common reagents used in these reactions include aryl halides, organostannanes, and organoboranes . The major products formed are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
JackiePhos Pd G3 has a wide range of applications in scientific research, including:
- Chemistry : It is used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : It is employed in the modification of biomolecules for studying biological processes.
- Medicine : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : It is utilized in the production of fine chemicals and agrochemicals .
Comparison with Similar Compounds
JackiePhos Pd G3 is unique due to its high reactivity and stability under various reaction conditions. Similar compounds include:
- XPhos Pd G3
- SPhos Pd G3
- RuPhos Pd G3
These compounds also serve as catalysts in cross-coupling reactions but differ in their ligand structures, which can affect their reactivity and selectivity .
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQLXUMYKLNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H51F12NO5PPdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
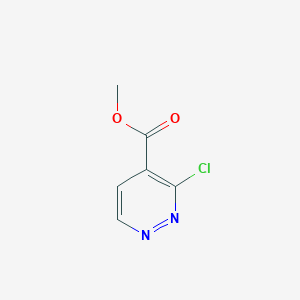
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
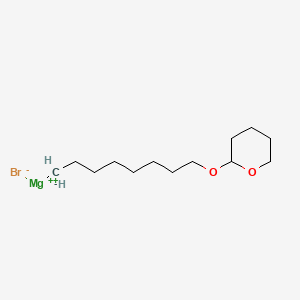
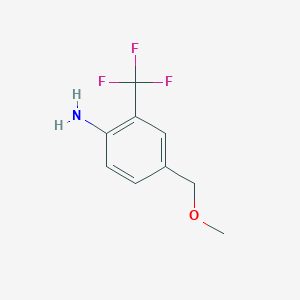
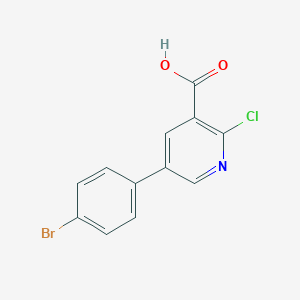
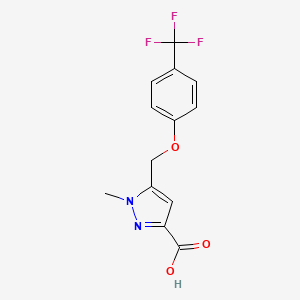
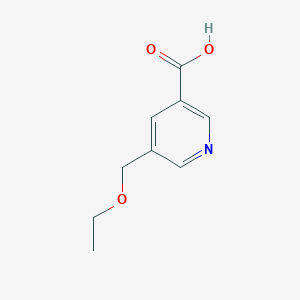

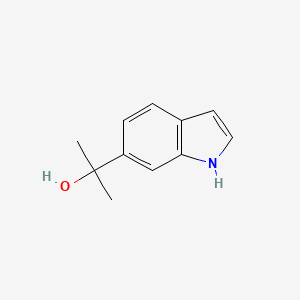
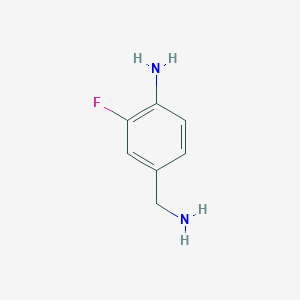

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)
